molecular formula C7H5N3O2 B595129 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid CAS No. 1260670-03-8

1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid

Cat. No.: B595129
CAS No.: 1260670-03-8
M. Wt: 163.136
InChI Key: MFPLNQVEJKPCCB-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two isomeric structures: 1H- and 2H-isomers .


Synthesis Analysis

The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

The molecular structure of this compound is complex. It presents up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Chemical Reactions Analysis

The chemical reactions of this compound are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 .

Scientific Research Applications

Kinase Inhibitors

Pyrazolo[4,3-b]pyridine derivatives have been highlighted for their versatility as kinase inhibitors. These compounds are capable of interacting with kinases through multiple binding modes, making them key scaffolds in the design of kinase inhibitors. The scaffold typically binds to the hinge region of the kinase, enabling the formation of additional interactions within the kinase pocket, thereby providing potency and selectivity. This flexibility in binding has led to the development of inhibitors with improved activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).

Medicinal Chemistry and Drug Discovery

The pyrazolo[4,3-b]pyridine core has also been investigated for its broad medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities. This scaffold's structure-activity relationship (SAR) studies have drawn significant attention, with several lead compounds derived for various disease targets. The flexibility and potential of this scaffold in drug discovery underscore the opportunity for further exploration in developing new therapeutic agents (Cherukupalli et al., 2017).

Synthetic Chemistry

Pyrazolo[4,3-b]pyridine derivatives have been extensively explored in synthetic chemistry for their unique properties and applications. For instance, they serve as critical intermediates in the synthesis of complex molecules, including various heterocyclic compounds. The reactivity of these derivatives allows for the construction of molecules with significant biological activity, thereby facilitating the development of new drugs and materials with specialized functions (Gomaa & Ali, 2020).

Organophosphorus Chemistry

In organophosphorus chemistry, pyrazolo[4,3-b]pyridine derivatives incorporating tetra-, penta-, and hexacoordinated phosphorus atoms have been studied for their stereochemical structure. Utilizing multinuclear NMR spectroscopy and quantum chemistry, these studies provide insights into the stereochemistry of phosphorylated N-vinylazoles and their isomerization processes. This research opens new pathways in understanding and manipulating the electronic and structural properties of organophosphorus compounds for various applications (Larina, 2023).

Mechanism of Action

Target of Action

The primary target of 1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid is the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and energy production .

Mode of Action

This compound interacts with NAMPT, inhibiting its enzymatic activity . This inhibition disrupts the NAD+ biosynthesis pathway, leading to a decrease in cellular NAD+ levels .

Biochemical Pathways

The compound affects the NAD+ biosynthesis pathway by inhibiting NAMPT . NAD+ is essential for various biochemical reactions, including glycolysis, the citric acid cycle, and oxidative phosphorylation. By disrupting NAD+ production, the compound can significantly impact these metabolic processes.

Result of Action

The inhibition of NAMPT by this compound leads to a decrease in cellular NAD+ levels . This decrease can disrupt various metabolic processes, potentially leading to altered cellular function or viability.

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-2-1-4-6(9-5)3-8-10-4/h1-3H,(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPLNQVEJKPCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50740146
Record name 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50740146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260670-03-8
Record name 1H-Pyrazolo[4,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50740146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid
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